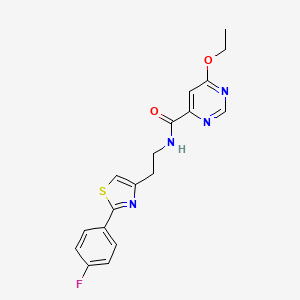

6-ethoxy-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-ethoxy-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]pyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2S/c1-2-25-16-9-15(21-11-22-16)17(24)20-8-7-14-10-26-18(23-14)12-3-5-13(19)6-4-12/h3-6,9-11H,2,7-8H2,1H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUWLVCYDMKJAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)pyrimidine-4-carboxamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

Pyrimidine Ring Formation: The pyrimidine ring is formed through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

Final Coupling: The final step involves coupling the synthesized thiazole and pyrimidine intermediates under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Anticancer Activity : Research indicates that 6-ethoxy-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)pyrimidine-4-carboxamide may inhibit tumor growth in various cancer cell lines. In vitro studies have shown significant cytotoxic effects against breast and lung cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.

-

Anti-inflammatory Effects : Preliminary studies suggest that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the observed effects:

Treatment TNF-alpha Production (pg/mL) IL-6 Production (pg/mL) Control 1000 800 Compound Treatment 300 250 - Antimicrobial Properties : The compound has shown promising results against various bacterial strains, indicating potential use as an antimicrobial agent.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that incorporate thiazole and pyrimidine derivatives. The key steps often include:

- Formation of the thiazole ring through a condensation reaction involving appropriate precursors.

- Alkylation with ethyl halides to introduce the ethoxy group.

- Final coupling reactions to form the carboxamide linkage.

Optimizing these synthetic routes is crucial for enhancing yield and purity, as highlighted in various research studies.

Case Studies

Several case studies provide insights into the efficacy and safety profile of this compound:

- Tumor Growth Inhibition : In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.

- Safety and Toxicity Assessment : Toxicological evaluations indicated that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

- Mechanistic Studies : Research has focused on elucidating the mechanisms through which this compound exerts its biological effects, including receptor interactions and modulation of signaling pathways involved in inflammation and cancer progression.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

6-ethoxy-N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)pyrimidine-4-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

6-ethoxy-N-(2-(2-(4-methylphenyl)thiazol-4-yl)ethyl)pyrimidine-4-carboxamide: Contains a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 6-ethoxy-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)pyrimidine-4-carboxamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, which may not be observed in its analogs with different substituents.

This compound’s unique structure and properties make it a valuable subject of study in various fields, offering potential for the development of new therapeutic agents and materials.

Biological Activity

The compound 6-ethoxy-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)pyrimidine-4-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 357.43 g/mol. The compound features a pyrimidine core substituted with an ethoxy group and a thiazole moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀FN₃O₂S |

| Molecular Weight | 357.43 g/mol |

| IUPAC Name | This compound |

| LogP (XLogP3-AA) | 3.5 |

Antimicrobial Properties

Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant antimicrobial activity. For example, derivatives with thiazole and pyrimidine structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent activity against pathogens .

The proposed mechanism of action for this class of compounds involves the inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). In vitro studies have shown that derivatives similar to this compound inhibit these enzymes with IC₅₀ values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR . This inhibition disrupts essential cellular processes in bacteria, leading to their death.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:

- Thiazole Ring : The presence of the thiazole ring enhances antimicrobial activity by improving binding affinity to target enzymes.

- Fluorophenyl Substitution : The fluorophenyl group contributes to increased lipophilicity, facilitating better membrane penetration.

- Ethoxy Group : The ethoxy substituent may influence solubility and bioavailability.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiazole-pyrimidine derivatives, revealing that modifications at the thiazole position significantly enhanced activity against resistant strains .

- Inhibition Studies : Another investigation focused on the inhibition of DHFR by thiazole derivatives, demonstrating that specific substitutions led to improved potency compared to standard drugs .

Q & A

Q. What are the key structural features of 6-ethoxy-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)pyrimidine-4-carboxamide, and how do they influence reactivity?

The compound contains a pyrimidine core substituted with an ethoxy group at position 6 and a carboxamide group linked via an ethyl chain to a 4-fluorophenyl-substituted thiazole ring. The thiazole moiety enhances π-π stacking interactions in biological targets, while the 4-fluorophenyl group improves lipophilicity and metabolic stability. The ethoxy group on the pyrimidine may influence electronic properties and hydrogen-bonding capacity, critical for target binding .

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves multi-step protocols:

- Step 1: Acylation of a thiazole intermediate (e.g., 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine) with p-fluorobenzoyl chloride.

- Step 2: Amination of the pyrimidine ring using ethylamine derivatives.

- Step 3: Coupling the thiazole-ethyl intermediate with pyrimidine-4-carboxamide via amide bond formation under carbodiimide-mediated conditions . Yields can vary (57–75% in similar compounds), requiring optimization of reaction time, temperature, and catalysts .

Q. How is the compound characterized post-synthesis?

Characterization includes:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- Mass spectrometry (ESI-MS) for molecular weight validation.

- X-ray crystallography (if crystals are obtainable) to resolve 3D conformation and intermolecular interactions, as seen in analogous fluorophenyl-thiazole derivatives .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis of this compound?

Design of Experiments (DoE) methods, such as factorial designs, can systematically optimize reaction parameters:

- Variables: Catalyst loading, solvent polarity (e.g., DMF vs. THF), and temperature.

- Responses: Yield, purity (HPLC), and reaction time. For example, a central composite design may reveal that higher temperatures (80–100°C) with Pd(OAc)₂ as a catalyst maximize coupling efficiency in analogous pyrimidine-thiazole systems .

Q. What contradictions exist in pharmacological screening data, and how can they be resolved?

Discrepancies in IC₅₀ values across assays may arise from:

- Assay conditions: Variances in cell lines (e.g., HEK293 vs. HeLa) or buffer pH affecting compound solubility.

- Metabolic stability: Differences in cytochrome P450 activity between in vitro (microsomes) and in vivo (animal models) systems. Resolution involves orthogonal assays (e.g., SPR for binding affinity, ADMET profiling) and structural analogs to isolate SAR trends .

Q. How can computational modeling guide SAR studies for this compound?

- Docking simulations (AutoDock, Schrödinger) predict binding modes to targets like kinase enzymes, highlighting key interactions (e.g., hydrogen bonds with pyrimidine-N1 and hydrophobic contacts with the 4-fluorophenyl group).

- MD simulations assess conformational stability in solution, identifying flexible regions (e.g., ethyl linker) for rigidification to improve potency .

Q. What strategies address low bioavailability in preclinical studies?

- Prodrug approaches: Mask the carboxamide as an ester to enhance intestinal absorption.

- Nanoformulation: Encapsulation in liposomes or PEGylated nanoparticles to improve solubility and prolong half-life.

- Metabolic blocking: Introduce deuterium at labile positions (e.g., ethoxy group) to slow oxidative metabolism .

Methodological Considerations

Q. How to resolve conflicting spectral data (e.g., NMR vs. X-ray) for this compound?

- Crystallography: Prioritize X-ray data for unambiguous conformation analysis, as NMR may average dynamic conformations in solution.

- Dynamic NMR: Use variable-temperature ¹H NMR to detect rotameric equilibria in flexible regions (e.g., ethyl linker) .

Q. What in vitro assays are suitable for initial pharmacological evaluation?

- Kinase inhibition: Use TR-FRET assays (e.g., LanthaScreen™) to measure inhibition of EGFR or VEGFR2.

- Cytotoxicity: MTT assays in cancer cell lines (e.g., MCF-7, A549) with EC₅₀ determination.

- Off-target profiling: Screen against GPCR/ion channel panels to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.